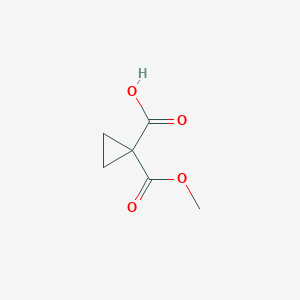

1-(Methoxycarbonyl)cyclopropanecarboxylic acid

Description

Properties

IUPAC Name |

1-methoxycarbonylcyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O4/c1-10-5(9)6(2-3-6)4(7)8/h2-3H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZYOHLOUZVEIOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90551394 | |

| Record name | 1-(Methoxycarbonyl)cyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90551394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113020-21-6 | |

| Record name | 1-(Methoxycarbonyl)cyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90551394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(methoxycarbonyl)cyclopropane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-(Methoxycarbonyl)cyclopropanecarboxylic Acid: A Key Building Block in Modern Drug Discovery

CAS Number: 113020-21-6

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1-(Methoxycarbonyl)cyclopropanecarboxylic acid, a valuable and versatile building block in medicinal chemistry and pharmaceutical development. Its unique strained cyclopropane ring, coupled with differentiated carboxyl functionalities, offers a strategic advantage in the design of novel therapeutics. We will delve into its synthesis, characterization, and critical applications, providing actionable insights for its use in the laboratory and in the broader context of drug discovery pipelines.

Core Chemical and Physical Properties

This compound, also known as 1,1-cyclopropanedicarboxylic acid monomethyl ester, is a white to off-white solid at room temperature.[1] Its fundamental properties are summarized in the table below, providing a quick reference for experimental planning.

| Property | Value | Source(s) |

| CAS Number | 113020-21-6 | [2][3][4] |

| Molecular Formula | C₆H₈O₄ | [2][5][6] |

| Molecular Weight | 144.13 g/mol | [6] |

| Melting Point | 47-51 °C | [6] |

| Boiling Point | 245 °C | [6] |

| Density | 1.419 g/cm³ | [6] |

| Purity (Typical) | ≥95-97% | [1][6] |

| Synonyms | 1,1-Cyclopropanedicarboxylic acid monomethyl ester, 1-methoxycarbonylcyclopropane-1-carboxylic acid | [3][5] |

Synthesis and Purification: A Strategic Approach

The synthesis of this compound is a testament to strategic synthetic planning, hinging on the selective manipulation of dicarboxylic acids. The most common and efficient laboratory-scale synthesis involves the selective mono-saponification of dimethyl cyclopropane-1,1-dicarboxylate.

Synthetic Workflow

The overall synthetic strategy can be visualized as a two-step process, starting from the readily available diethyl malonate.

Sources

- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. 1-METHYLCYCLOPROPANE-1-CARBOXYLIC ACID(6914-76-7) 1H NMR spectrum [chemicalbook.com]

- 3. file.leyan.com [file.leyan.com]

- 4. 113020-21-6|this compound|BLD Pharm [bldpharm.com]

- 5. 1-(methoxycarbonyl)cyclopropane-1-carboxylic acid - C6H8O4 | CSSB00000062387 [chem-space.com]

- 6. Cyclopropanecarboxylic acid [webbook.nist.gov]

An In-Depth Technical Guide to 1-(Methoxycarbonyl)cyclopropanecarboxylic Acid: Properties, Synthesis, and Applications

Introduction: The Strategic Value of a Constrained Scaffold

In the landscape of modern synthetic and medicinal chemistry, the pursuit of molecular scaffolds that offer both structural novelty and functional utility is paramount. 1-(Methoxycarbonyl)cyclopropanecarboxylic acid, a geminally disubstituted cyclopropane derivative, represents a quintessential example of such a scaffold. Its inherent structural rigidity, stemming from the strained three-membered ring, provides a predictable and constrained orientation of its two key functional groups: a carboxylic acid and a methyl ester. This unique spatial arrangement makes it an invaluable building block for introducing specific conformational constraints in larger molecules, a critical strategy in the rational design of pharmaceuticals and advanced materials. This guide provides an in-depth examination of its core properties, synthetic methodologies, chemical reactivity, and strategic applications for researchers and drug development professionals.

Core Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's fundamental properties is the bedrock of its effective application. These characteristics dictate its behavior in reaction media, its purification requirements, and its analytical signature.

Physicochemical Properties

The key physical and chemical properties of this compound are summarized below. This data is essential for reaction planning, safety assessments, and analytical method development.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₈O₄ | [1][2][3] |

| Molecular Weight | 144.12 g/mol | [2][4] |

| CAS Number | 113020-21-6 | [1][2][4] |

| Appearance | White to off-white solid | [1][3] |

| Melting Point | 47-51 °C | [4][5] |

| Boiling Point | 245 °C (at 760 mmHg); 85-87 °C (at 0.2 mmHg) | [4][5] |

| Density | 1.419 g/cm³ | [5] |

| Flash Point | 104 °C | [5] |

| Solubility | Slightly soluble in water | |

| pKa | (Predicted) ~4.0-4.5 for the carboxylic acid | N/A |

| LogP | 0.2 | [2][6] |

Spectroscopic Signature for Structural Verification

In the absence of commercially supplied analytical data, understanding the expected spectroscopic profile is critical for identity and purity confirmation.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show three distinct signals. The methoxy protons (-OCH₃) will appear as a sharp singlet around δ 3.7 ppm. The four protons on the cyclopropane ring are chemically equivalent in pairs but are diastereotopic, and will likely appear as two complex multiplets in the δ 1.2-1.8 ppm range. The acidic proton of the carboxyl group (-COOH) will be a broad singlet, typically downfield (>10 ppm), and its presence can be confirmed by D₂O exchange.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will display six unique signals: two carbonyl carbons (one for the ester and one for the acid) in the δ 170-180 ppm range, the methoxy carbon (~δ 52 ppm), the quaternary C1 carbon of the cyclopropane ring, and the two equivalent CH₂ carbons of the ring, which will appear upfield due to the ring strain.

-

IR (Infrared) Spectroscopy: The IR spectrum provides clear evidence of the functional groups. A very broad absorption band from ~2500 to 3300 cm⁻¹ is characteristic of the O-H stretch of the hydrogen-bonded carboxylic acid. Two distinct C=O stretching bands will be present: one for the carboxylic acid (~1700-1725 cm⁻¹) and one for the methyl ester (~1730-1750 cm⁻¹).

Synthesis and Purification: A Protocol Built on Selectivity

While this compound is commercially available, understanding its synthesis provides insight into potential impurities and scale-up strategies. The most logical and common laboratory-scale synthesis involves the selective mono-saponification of the parent diester, dimethyl 1,1-cyclopropanedicarboxylate.

Causality Behind the Experimental Choice

The core challenge in this synthesis is achieving mono-hydrolysis without significant formation of the diacid byproduct. This selectivity is governed by several factors:

-

Stoichiometry: Precise control, using just one equivalent of a strong base (e.g., potassium hydroxide), is critical.

-

Temperature: Lower temperatures slow the reaction rate, allowing for greater control and reducing the likelihood of the second, slower hydrolysis step from occurring.

-

Solvent System: A mixed solvent system, typically methanol and water, is employed. Methanol ensures the solubility of the starting diester, while water is necessary for the hydroxide-mediated hydrolysis to occur.

Experimental Protocol: Selective Mono-Saponification

This protocol is a self-validating system. The final acidic workup ensures that only the desired carboxylic acid product (and any diacid byproduct) is extracted into the organic phase, while unreacted diester remains. Purity is then confirmed via melting point and spectroscopy.

-

Dissolution: Dissolve dimethyl 1,1-cyclopropanedicarboxylate (1.0 eq) in methanol (approx. 5-10 volumes).

-

Base Addition: In a separate flask, dissolve potassium hydroxide (KOH) (1.0 eq) in water (approx. 2-4 volumes). Cool this solution in an ice bath.

-

Reaction: Slowly add the cold KOH solution to the stirred solution of the diester at 0 °C. Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the disappearance of the starting material and the appearance of the mono-acid product.

-

Solvent Removal: Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.

-

Aqueous Workup: Dilute the remaining aqueous residue with water and wash with a nonpolar organic solvent (e.g., diethyl ether or ethyl acetate) to remove any unreacted diester.

-

Acidification & Extraction: Cool the aqueous layer in an ice bath and acidify to pH ~2 with cold 1M HCl. The desired product will precipitate or can be extracted with an organic solvent like ethyl acetate (3x volumes).

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound.

Synthetic Workflow

Caption: Workflow for the selective mono-saponification synthesis.

Chemical Reactivity and Derivatization

The synthetic utility of this molecule stems from the orthogonal reactivity of its two functional groups. The carboxylic acid is a nucleophilic handle, while the ester is an electrophilic site that can be modified under different conditions.

-

Reactions at the Carboxylic Acid: The acid moiety is the more reactive site for many transformations. It can be readily converted into an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, which is a highly reactive intermediate for forming amides or other esters. Alternatively, direct amide bond formation can be achieved using standard peptide coupling reagents (e.g., EDC, HOBt, HATU) to couple the acid with a primary or secondary amine.

-

Reactions at the Ester: The methyl ester can be hydrolyzed to the corresponding 1,1-cyclopropanedicarboxylic acid under more forcing basic conditions (e.g., excess NaOH with heating). It can also undergo transesterification with other alcohols under acidic or basic catalysis.

Key Reaction Pathways

Caption: Key derivatization pathways from the two functional groups.

Applications in Medicinal Chemistry

The true value of this compound is realized in its application as a sophisticated building block in drug discovery.[5][7][][9]

The Cyclopropane Ring as a Bioisosteric Element

In medicinal chemistry, a cyclopropane ring is often employed as a "bioisostere" for other chemical groups. Its primary role is to act as a conformationally rigid linker. The fixed bond angles of the three-membered ring lock adjacent substituents into well-defined spatial orientations, reducing the molecule's conformational flexibility. This is a powerful strategy for:

-

Improving Binding Affinity: By pre-organizing a molecule into the correct conformation for binding to a biological target (e.g., an enzyme or receptor), the entropic penalty of binding is reduced, often leading to enhanced potency.

-

Enhancing Metabolic Stability: Cyclopropane rings are generally more resistant to metabolic degradation by cytochrome P450 enzymes compared to more flexible alkyl chains.

-

Modulating Physicochemical Properties: Incorporating a cyclopropane can fine-tune properties like lipophilicity (LogP) and solubility.

A Scaffold for Defined Vectorial Display

This specific molecule provides two points of diversity that are held at a fixed, geminal position. This allows medicinal chemists to project chemical functionality in precise vectors, which is crucial for probing the binding pockets of proteins and optimizing ligand-receptor interactions.

Caption: Logical benefits of using the cyclopropane scaffold in drug design.

Safety, Handling, and Storage

Proper handling is essential to ensure laboratory safety.

-

Hazard Identification: The compound is classified as acutely toxic if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation. It is also considered harmful to aquatic life with long-lasting effects.[2] GHS pictograms include GHS06 (skull and crossbones).

-

Recommended Handling: Use in a well-ventilated chemical fume hood.[10] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid formation and inhalation of dust.[11]

-

Storage: Store in a tightly sealed container in a dry, well-ventilated place at room temperature.[7][][12]

Conclusion

This compound is more than a simple chemical intermediate; it is a strategic tool for molecular design. Its value lies in the conformational constraint imposed by the cyclopropane ring, which allows for the precise, predictable placement of functionality in three-dimensional space. For researchers in drug discovery and materials science, this molecule offers a reliable and effective method for building complexity and optimizing molecular properties, making it a cornerstone building block in the modern synthetic chemist's toolbox.

References

-

PubChem. 1-(Methoxycarbonyl)cyclopropane-1-carboxylic acid | C6H8O4 | CID 13861823. [Link]

-

Mol-Instincts. 1-(methoxycarbonyl)cyclopropane-1-carboxylic acid - C6H8O4 | CSSB00000062387. [Link]

-

Oakwood Chemical. This compound. [Link]

-

Lead Sciences. This compound. [Link]

-

University of Calgary. Spectra Problem #7 Solution. [Link]

-

PharmaCompass. This compound, AldrichCPR. [Link]

Sources

- 1. This compound [cymitquimica.com]

- 2. 1-(Methoxycarbonyl)cyclopropane-1-carboxylic acid | C6H8O4 | CID 13861823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-(Methoxycarbonyl)cyclopropane-1-carboxylic acid [cymitquimica.com]

- 4. This compound [oakwoodchemical.com]

- 5. echemi.com [echemi.com]

- 6. chem-space.com [chem-space.com]

- 7. 113020-21-6|this compound|BLD Pharm [bldpharm.com]

- 9. This compound, AldrichCPR | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 10. fishersci.com [fishersci.com]

- 11. peptide.com [peptide.com]

- 12. This compound - Lead Sciences [lead-sciences.com]

An In-Depth Technical Guide to 1-(Methoxycarbonyl)cyclopropanecarboxylic Acid: Synthesis, Characterization, and Applications

Abstract: This technical guide provides a comprehensive overview of 1-(Methoxycarbonyl)cyclopropanecarboxylic acid, a valuable building block in modern medicinal chemistry and drug discovery. The document details the compound's physicochemical properties, outlines a robust and selective synthesis protocol via the monohydrolysis of a diester precursor, and discusses its application as a versatile intermediate. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique conformational constraints and synthetic utility of this cyclopropane-derived scaffold.

Introduction: The Value of Constrained Scaffolds

In the landscape of drug discovery, the conformational rigidity of small molecules is a critical parameter for enhancing binding affinity and specificity to biological targets. Saturated, three-dimensional scaffolds have gained prominence over flat, aromatic systems for their ability to present functional groups in well-defined spatial orientations. This compound (also known as 1,1-cyclopropanedicarboxylic acid monomethyl ester) is an exemplary bifunctional building block that embodies this principle.

The cyclopropane ring introduces a high degree of conformational constraint, locking the substituents into a fixed geminal arrangement. This structural feature is highly desirable for probing the intricate binding pockets of enzymes and receptors. The presence of two distinct, orthogonally reactive functional groups—a carboxylic acid and a methyl ester—provides chemists with a versatile handle for sequential chemical modifications, making it an ideal starting point for the synthesis of complex molecular architectures. This guide will explore the essential technical details required to synthesize, characterize, and effectively utilize this potent chemical tool.

Physicochemical and Structural Properties

A precise understanding of a compound's physical and chemical properties is fundamental to its application in synthesis. This compound is a solid at room temperature with well-defined characteristics.[1] The key properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₈O₄ | [2][3] |

| Molecular Weight | 144.13 g/mol | [2][3] |

| IUPAC Name | 1-methoxycarbonylcyclopropane-1-carboxylic acid | |

| CAS Number | 113020-21-6 | [2][4] |

| Appearance | Solid | [1] |

| Melting Point | 47-51 °C | |

| Boiling Point | 245 °C | |

| Density | 1.419 g/cm³ | |

| InChI Key | IZYOHLOUZVEIOS-UHFFFAOYSA-N | [1][5] |

| SMILES | COC(=O)C1(CC1)C(O)=O | [5] |

Synthesis: Selective Monohydrolysis of a Symmetric Diester

The primary challenge in synthesizing this compound lies in achieving selective reaction at only one of the two ester groups of the symmetric precursor, dimethyl 1,1-cyclopropanedicarboxylate. Classical saponification methods often lead to a mixture of the starting material, the desired mono-acid, and the fully hydrolyzed diacid, resulting in low yields and difficult purification.

A highly efficient and selective method, developed by Niwayama (2000), overcomes this challenge by using a semi-two-phase system at low temperatures.[6][7] This approach leverages subtle differences in reactivity and solubility to afford the desired half-ester in near-quantitative yields.

Causality of Experimental Choices (Expertise & Experience)

-

Precursor: The synthesis begins with the commercially available dimethyl 1,1-cyclopropanedicarboxylate. This symmetric diester is the logical starting point.

-

Solvent System (THF/Water): A biphasic or semi-biphasic system is crucial. The hydrolysis occurs at the interface between the aqueous phase (containing the hydroxide) and the organic phase (the diester, sparingly soluble in water).[8] Tetrahydrofuran (THF) acts as a phase-transfer catalyst or co-solvent, increasing the interfacial area and accelerating the reaction without fully homogenizing the mixture, which would risk over-hydrolysis.[6]

-

Reagent (Aqueous NaOH): Sodium hydroxide is a simple, effective, and economical base for saponification. Using a dilute solution allows for controlled addition and helps manage the reaction rate.

-

Temperature (0 °C): Maintaining the reaction at 0 °C is critical for selectivity.[6] At this low temperature, the activation energy barrier for the first hydrolysis is readily overcome, but the barrier for the second hydrolysis (hydrolyzing the half-ester, which is now a charged carboxylate anion) is significantly higher. The negatively charged carboxylate repels the incoming hydroxide nucleophile, dramatically slowing the rate of the second hydrolysis and allowing the mono-acid product to accumulate.[8]

Synthetic Workflow Diagram

Caption: Synthetic workflow for selective monohydrolysis.

Detailed Experimental Protocol (Self-Validating System)

This protocol is adapted from the principles described by Niwayama, S. (2000) in J. Org. Chem.[6][7]

-

Vessel Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add dimethyl 1,1-cyclopropanedicarboxylate (e.g., 1.58 g, 10.0 mmol).

-

Solvent Addition: Add 40 mL of water and 3 mL of tetrahydrofuran (THF).

-

Cooling: Place the flask in an ice-water bath and stir the suspension vigorously for 15 minutes to equilibrate the temperature to 0 °C.

-

Reagent Addition: Slowly add 1.1 equivalents of 0.25 M aqueous sodium hydroxide (approx. 44 mL) dropwise via an addition funnel over 30-60 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Reaction: Continue stirring at 0 °C until TLC analysis indicates the complete consumption of the starting diester.

-

Quenching & Acidification: While still at 0 °C, carefully acidify the reaction mixture to a pH of ~2 by the slow addition of 1 M hydrochloric acid.

-

Extraction: Transfer the mixture to a separatory funnel. Saturate the aqueous layer with sodium chloride to reduce the solubility of the product. Extract the product with ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: If necessary, the product can be further purified by silica gel column chromatography to yield this compound as a solid.

Applications in Drug Discovery

The true value of this compound is realized in its role as a pharmaceutical intermediate.[][10] The two functional groups can be addressed in a stepwise fashion. Typically, the more nucleophilic carboxylic acid is activated for amide bond formation, leaving the less reactive ester available for subsequent hydrolysis or reduction.

A practical example is its use in the synthesis of amide-coupled derivatives, which are common motifs in bioactive molecules.[11]

Example Application: Amide Coupling

The carboxylic acid can be activated using standard peptide coupling reagents like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU) and reacted with an amine (e.g., 4-fluoroaniline) to form a stable amide bond.

Caption: Application in amide bond formation.

This reaction demonstrates the utility of the title compound as a scaffold to link different molecular fragments, a common strategy in the construction of compound libraries for high-throughput screening.

Safety and Handling

According to aggregated GHS information, this compound should be handled with appropriate care in a laboratory setting.[10]

-

Hazards: May cause skin irritation, serious eye irritation, and respiratory irritation. It may be harmful if swallowed.[10]

-

Precautions: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: The compound should be stored in a tightly sealed container in a dry, cool place at room temperature.[2]

Conclusion

This compound is more than just a chemical with a specific molecular weight; it is a strategically designed building block that offers a solution to a common challenge in medicinal chemistry—the introduction of conformational rigidity. Its synthesis, while requiring careful control of reaction conditions, is achievable in high yields through selective monohydrolysis. The orthogonal nature of its functional groups provides a reliable platform for constructing complex molecules, making it an indispensable tool for scientists and researchers in the field of drug development.

References

-

PharmaCompass. (n.d.). CAS 113020-21-6 | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. Retrieved from [Link]

-

Alachem Co., Ltd. (n.d.). 113020-21-6 | this compound. Retrieved from [Link]

-

Aribo Biotechnology. (n.d.). 113020-21-6 | 1-(Methoxycarbonyl)cyclopropane-1-carboxylic acid. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). This compound. Retrieved from [Link]

-

PharmaCompass. (n.d.). This compound, AldrichCPR | Drug Information. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Cyclopropanecarboxylic acid. Retrieved from [Link]

-

Organic Chemistry Portal. (2000). Highly Efficient Selective Monohydrolysis of Symmetric Diesters. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Cyclopropane-1,1-dicarboxylic acid. Retrieved from [Link]

-

Organic Chemistry Tutor. (n.d.). 26. Synthesis of Cyclopropanecarboxylic Acid. Retrieved from [Link]

- Niwayama, S. (2017). Practical selective monohydrolysis of bulky symmetric diesters. Tetrahedron Letters.

- Niwayama, S. (2011). Highly efficient and practical monohydrolysis of symmetric diesters.

-

Chemspace. (n.d.). 1-(methoxycarbonyl)cyclopropane-1-carboxylic acid. Retrieved from [Link]

-

Niwayama, S. (2000). Highly Efficient Selective Monohydrolysis of Symmetric Diesters. The Journal of Organic Chemistry, 65(18), 5834–5836. [Link]

-

ACS Publications. (n.d.). Enantioselective hydrolysis of dimethyl.... Retrieved from [Link]

Sources

- 1. This compound [cymitquimica.com]

- 2. 113020-21-6|this compound|BLD Pharm [bldpharm.com]

- 3. This compound [oakwoodchemical.com]

- 4. 113020-21-6 | this compound - Alachem Co., Ltd. [alachem.co.jp]

- 5. 1-(methoxycarbonyl)cyclopropane-1-carboxylic acid - C6H8O4 | CSSB00000062387 [chem-space.com]

- 6. Highly Efficient Selective Monohydrolysis of Symmetric Diesters [organic-chemistry.org]

- 7. Highly efficient selective monohydrolysis of symmetric diesters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. math-cs.gordon.edu [math-cs.gordon.edu]

- 10. echemi.com [echemi.com]

- 11. METHYL 1-[(4-FLUOROPHENYL)CARBAMOYL]CYCLOPROPANECARBOXYLATE | 1345847-71-3 [chemicalbook.com]

A Technical Guide to 1-(Methoxycarbonyl)cyclopropanecarboxylic Acid: Synthesis, Properties, and Applications

Introduction

In the landscape of modern organic synthesis and medicinal chemistry, the cyclopropane ring stands out as a "small ring with a big impact." Its inherent ring strain and unique electronic properties offer a gateway to novel three-dimensional structures and conformational constraints in bioactive molecules. Within this class of compounds, 1-(Methoxycarbonyl)cyclopropanecarboxylic acid has emerged as a particularly valuable and versatile building block. This guide provides an in-depth technical overview of this compound, intended for researchers, scientists, and professionals in drug development. We will delve into its nomenclature, physicochemical properties, synthesis, reactivity, and applications, supported by field-proven insights and authoritative references.

Nomenclature and Identification

This compound is a geminally disubstituted cyclopropane derivative, featuring both a carboxylic acid and a methyl ester group attached to the same carbon atom. This arrangement provides two distinct functional handles for subsequent chemical modifications. The compound is systematically named according to IUPAC nomenclature, but is also known by a variety of synonyms.

Table 1: Synonyms and Identifiers [1][2][3][4][5]

| Name/Identifier | Value |

| IUPAC Name | 1-(Methoxycarbonyl)cyclopropane-1-carboxylic acid |

| CAS Number | 113020-21-6 |

| Molecular Formula | C₆H₈O₄ |

| Molecular Weight | 144.13 g/mol |

| InChI Key | IZYOHLOUZVEIOS-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)C1(CC1)C(=O)O |

| Common Synonyms | 1,1-Cyclopropanedicarboxylic acid monomethyl ester |

| Cyclopropane-1,1-dicarboxylic acid monomethyl ester | |

| 1-Carbomethoxycyclopropanecarboxylic acid | |

| Methyl 1-carboxycyclopropanecarboxylate |

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and spectroscopic properties of a synthetic building block is paramount for its effective use in the laboratory.

Table 2: Physicochemical Properties [1][3]

| Property | Value |

| Appearance | White to off-white solid |

| Melting Point | 47-51 °C |

| Boiling Point | 245 °C |

| Density | 1.419 g/cm³ |

| Solubility | Soluble in many organic solvents such as methanol, dichloromethane, and acetone. |

| pKa | Estimated to be around 3-4 due to the electron-withdrawing nature of the adjacent methoxycarbonyl group. |

Spectroscopic Characterization

The structural features of this compound give rise to a distinct spectroscopic signature.

-

¹H NMR Spectroscopy: The proton NMR spectrum is characterized by the presence of a singlet for the methyl ester protons, typically observed around 3.7 ppm. The diastereotopic methylene protons of the cyclopropane ring appear as two multiplets, usually between 1.4 and 1.8 ppm. The acidic proton of the carboxylic acid group is often broad and its chemical shift is concentration and solvent dependent, but can be observed in the region of 10-12 ppm.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the two carbonyl carbons (carboxylic acid and ester) in the range of 170-180 ppm. The quaternary carbon of the cyclopropane ring to which the functional groups are attached is typically found around 30-40 ppm. The methylene carbons of the cyclopropane ring will appear further upfield, generally between 15 and 25 ppm, and the methyl ester carbon will be observed around 52 ppm.

-

Infrared (IR) Spectroscopy: The IR spectrum is a powerful tool for identifying the key functional groups. A broad O-H stretch from the carboxylic acid will be prominent in the region of 2500-3300 cm⁻¹. Two distinct C=O stretching bands will be observed: one for the carboxylic acid carbonyl (around 1710 cm⁻¹) and another for the ester carbonyl (around 1735 cm⁻¹). C-O stretching bands for the ester and carboxylic acid will also be present in the 1100-1300 cm⁻¹ region.

Synthesis and Manufacturing

The most common and efficient laboratory-scale synthesis of this compound involves the selective mono-hydrolysis of the corresponding diester, dimethyl cyclopropane-1,1-dicarboxylate. This method is favored due to the ready availability of the starting diester, which can be prepared via the reaction of dimethyl malonate with 1,2-dihaloethane.

Experimental Protocol: Selective Mono-hydrolysis of Dimethyl Cyclopropane-1,1-dicarboxylate

This protocol is based on a well-established procedure for the selective saponification of one of the two ester groups. The key to selectivity lies in the use of a stoichiometric amount of a base, such as potassium hydroxide, in a suitable solvent like methanol.

Diagram 1: Synthesis Workflow

Caption: Workflow for the synthesis of the target compound.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve dimethyl cyclopropane-1,1-dicarboxylate in methanol.

-

Reagent Addition: To this solution, add one equivalent of potassium hydroxide (KOH) dissolved in a minimal amount of water or methanol. The addition should be done portion-wise or dropwise to control the reaction temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the disappearance of the starting diester and the appearance of the mono-acid product.

-

Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the methanol. Dissolve the residue in water and acidify to a pH of approximately 2 using a dilute solution of hydrochloric acid (HCl). This will protonate the carboxylate salt.

-

Extraction: Extract the acidified aqueous solution with a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Purification: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization or column chromatography if necessary.

Causality Behind Experimental Choices: The use of one equivalent of base is crucial for achieving selective mono-hydrolysis. Using an excess of base would lead to the formation of the dicarboxylic acid as the major product. Methanol is a common solvent as it is the same alcohol as the ester, thus preventing any transesterification side reactions. The acidification step is necessary to convert the potassium salt of the product into the free carboxylic acid, rendering it soluble in organic solvents for extraction.

Reactivity and Chemical Transformations

The bifunctional nature of this compound allows for a diverse range of chemical transformations, making it a highly valuable synthetic intermediate. The carboxylic acid and the methyl ester groups can be addressed selectively under different reaction conditions.

Diagram 2: Reactivity Pathways

Caption: Key reaction pathways of the title compound.

-

Reactions at the Carboxylic Acid: The carboxylic acid moiety can be readily converted into an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. This activated intermediate can then be reacted with a variety of nucleophiles. For instance, amide bond formation with primary or secondary amines is a common transformation, often facilitated by standard peptide coupling reagents.

-

Reactions at the Ester: The methyl ester can be hydrolyzed to the corresponding dicarboxylic acid under more forcing basic conditions (i.e., using an excess of base and/or elevated temperatures). It can also be reduced to the corresponding hydroxymethyl group using strong reducing agents like lithium aluminum hydride (LiAlH₄), which would also reduce the carboxylic acid.

-

Decarboxylation: Geminal dicarboxylic acids and their monoesters can undergo decarboxylation under thermal conditions, although this often requires high temperatures. The presence of the strained cyclopropane ring can influence the conditions required for this transformation.

Applications in Research and Development

The rigid cyclopropane scaffold and the presence of two orthogonal functional groups make this compound a highly sought-after building block in the design and synthesis of complex organic molecules, particularly in the pharmaceutical industry. The cyclopropane ring can act as a bioisostere for a gem-dimethyl group or a double bond, often leading to improved metabolic stability and binding affinity of drug candidates.

This compound and its derivatives are key intermediates in the synthesis of a variety of bioactive molecules. For example, cyclopropane-containing amino acids are of significant interest in the development of peptidomimetics and conformationally constrained peptides. The ability to introduce a cyclopropane moiety with versatile functional handles is crucial in the exploration of new chemical space for drug discovery. For instance, similar cyclopropane dicarboxylic acid derivatives have been utilized in the synthesis of inhibitors for various enzymes and as scaffolds for G-protein coupled receptor (GPCR) modulators.[6]

Conclusion

This compound is a valuable and versatile building block in modern organic synthesis. Its straightforward preparation, well-defined physicochemical and spectroscopic properties, and diverse reactivity make it an indispensable tool for chemists, particularly those in the field of medicinal chemistry. The ability to introduce a conformationally constrained cyclopropane ring with two distinct functional groups provides a powerful strategy for the design and synthesis of novel bioactive molecules. As the demand for new therapeutics with improved properties continues to grow, the importance of such unique building blocks in the drug discovery and development pipeline is set to increase.

References

-

PubChem. (n.d.). 1-(Methoxycarbonyl)cyclopropane-1-carboxylic acid. Retrieved from [Link]

-

The Royal Society of Chemistry. (2011). Supporting Information for Experimental Procedures, 1H and 13C NMR spectra Index. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 1-Methoxycyclopropane-1-carboxylic acid. Retrieved from [Link]

-

PharmaCompass. (n.d.). Cyclopropane-1,1-dicarboxylic acid monomethylester. Retrieved from [Link]

-

Molbank. (2023). 1-(((6-(Methoxycarbonyl)-5-oxononan-4-yl)oxy)carbonyl)cyclopropane-1-carboxylic Acid. Retrieved from [Link]

-

Chem-Impex. (n.d.). 1,1-Cyclopropanedicarboxylic acid. Retrieved from [Link]

-

Shree Ganesh Remedies Limited. (n.d.). Cyclopropane-1,1-dicarboxylic acid-598-10-7. Retrieved from [Link]

- Zask, G. et al. (2015). CYCLOPROPANECARBOXYLIC ACID GPR120 MODULATORS.

Sources

- 1. echemi.com [echemi.com]

- 2. This compound [cymitquimica.com]

- 3. 1-(Methoxycarbonyl)cyclopropane-1-carboxylic acid | C6H8O4 | CID 13861823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [oakwoodchemical.com]

- 5. 1-(Methoxycarbonyl)cyclopropane-1-carboxylic acid [cymitquimica.com]

- 6. Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition–Polar Cyclization Cascade - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectral Analysis of 1-(Methoxycarbonyl)cyclopropanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Methoxycarbonyl)cyclopropanecarboxylic acid (CAS No. 113020-21-6) is a bifunctional organic compound featuring a cyclopropane ring, a carboxylic acid, and a methyl ester.[1][2][3][4][5][6][7] Its rigid cyclopropane scaffold and orthogonal functional groups make it a valuable building block in the synthesis of complex molecules, including pharmacologically active agents. A thorough understanding of its spectral properties is paramount for its correct identification, purity assessment, and for monitoring its transformations in chemical reactions.

This guide will delve into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. While specific, published high-resolution spectra for this exact compound are not widely available, this guide will provide a robust, predictive analysis based on the well-established spectral characteristics of its constituent functional groups: cyclopropane rings, carboxylic acids, and methyl esters.

Molecular Structure and Predicted Spectral Data

The molecular structure of this compound is fundamental to understanding its spectral output.

Figure 1: Chemical structure of this compound.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of this molecule is expected to show distinct signals for the cyclopropyl protons, the methyl ester protons, and the acidic proton of the carboxylic acid. The cyclopropyl protons are diastereotopic and will present as a complex multiplet due to geminal and cis/trans vicinal couplings.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Cyclopropyl CH₂ | 1.3 - 1.8 | m | 4H |

| Methyl OCH₃ | ~3.7 | s | 3H |

| Carboxylic acid OH | > 10 (variable) | br s | 1H |

Causality behind Predicted Shifts:

-

Cyclopropyl Protons (1.3 - 1.8 ppm): Protons on a cyclopropane ring are famously shielded due to the ring's unique electronic structure, which induces a ring current that opposes the external magnetic field.[8][9][10][11] This results in an upfield shift compared to acyclic alkanes. The diastereotopic nature of the two sets of methylene protons on the cyclopropane ring, coupled with geminal and vicinal couplings, would result in a complex multiplet.

-

Methyl Protons (~3.7 ppm): The protons of the methyl ester are deshielded by the adjacent oxygen atom and will appear as a sharp singlet.

-

Carboxylic Acid Proton (>10 ppm): The acidic proton of the carboxylic acid is highly deshielded and appears far downfield as a broad singlet. Its chemical shift is highly dependent on concentration and the solvent used due to hydrogen bonding.

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will provide key information about the carbon framework of the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Cyclopropyl CH₂ | 15 - 25 |

| Quaternary Cyclopropyl C | 25 - 35 |

| Methyl OCH₃ | ~52 |

| Carboxylic Acid C=O | 170 - 180 |

| Ester C=O | 165 - 175 |

Causality behind Predicted Shifts:

-

Cyclopropyl Carbons (15 - 35 ppm): Similar to the protons, the carbons of the cyclopropane ring are also shielded, appearing at a characteristically high field.[12][13][14][15] The quaternary carbon, being substituted with two electron-withdrawing groups, will be shifted further downfield compared to the methylene carbons.

-

Methyl Carbon (~52 ppm): This is a typical chemical shift for a methyl ester carbon.

-

Carbonyl Carbons (165 - 180 ppm): The carbonyl carbons of the carboxylic acid and ester functional groups are significantly deshielded and appear in the characteristic downfield region for sp² hybridized carbons bonded to two oxygen atoms.

Infrared (IR) Spectroscopy

The IR spectrum is particularly useful for identifying the key functional groups in the molecule. An FTIR spectrum for this compound is available on PubChem.

| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |

| O-H (Carboxylic Acid) | 2500-3300 | Very broad |

| C-H (sp³ and sp²) | 2850-3000 | Medium to sharp |

| C=O (Carboxylic Acid & Ester) | 1680-1750 | Strong, likely two distinct peaks |

| C-O | 1000-1300 | Strong |

Interpretation of IR Data:

-

O-H Stretch (2500-3300 cm⁻¹): The carboxylic acid O-H stretch is one of the most recognizable IR absorption bands due to its extreme broadness, which arises from hydrogen bonding.

-

C=O Stretch (1680-1750 cm⁻¹): Two distinct carbonyl stretches are expected. The carboxylic acid carbonyl will likely appear at a lower wavenumber due to hydrogen bonding, while the ester carbonyl will be at a slightly higher frequency.

-

C-O Stretch (1000-1300 cm⁻¹): Strong bands in this region will correspond to the C-O single bonds of both the carboxylic acid and the ester.

Mass Spectrometry (MS)

The mass spectrum will provide information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 144.13, corresponding to the molecular weight of the compound.[1][4][16]

-

Key Fragmentation Pathways:

-

Loss of the methoxy group (-OCH₃) to give a peak at m/z = 113.

-

Loss of the carboxylic acid group (-COOH) to give a peak at m/z = 99.

-

Decarboxylation (-CO₂) to give a peak at m/z = 100.

-

Cleavage of the cyclopropane ring.

-

Figure 2: Predicted key fragmentation pathways in mass spectrometry.

Experimental Protocols

The following are generalized, yet detailed, protocols for the synthesis and spectral analysis of this compound.

Synthesis Protocol

A common route to this compound involves the partial hydrolysis of the corresponding diester.[5]

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve dimethyl cyclopropane-1,1-dicarboxylate in methanol.

-

Hydrolysis: Add a stoichiometric amount of potassium hydroxide (KOH) dissolved in methanol to the flask.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, remove the methanol under reduced pressure.

-

Acidification: Dissolve the residue in water and acidify to a pH < 2 with concentrated hydrochloric acid.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by recrystallization or column chromatography.

Figure 3: Workflow for the synthesis of this compound.

Spectral Acquisition Protocols

¹H and ¹³C NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrument Setup: Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Use a standard pulse program for proton NMR. Key parameters to set include the spectral width, number of scans, and relaxation delay.

-

¹³C NMR Acquisition: Use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each unique carbon. A larger number of scans will be required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS).

FTIR Spectroscopy:

-

Sample Preparation: For a solid sample, the spectrum can be acquired using an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid on the ATR crystal and apply pressure.

-

Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the clean ATR crystal should be acquired and subtracted from the sample spectrum.

Mass Spectrometry:

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) after appropriate derivatization if necessary.

-

Data Acquisition: Acquire the mass spectrum in either positive or negative ion mode.

-

Data Analysis: Analyze the resulting spectrum for the molecular ion peak and characteristic fragment ions.

Conclusion

This technical guide provides a comprehensive overview of the expected spectral data for this compound. By understanding the underlying principles of how the unique structural features of this molecule influence its spectral properties, researchers can confidently identify and characterize this important synthetic building block. The provided protocols offer a solid foundation for the synthesis and analysis of this and related compounds.

References

- Leyan. (2023). Certificate of Analysis: this compound.

-

PubChem. (n.d.). 1-(Methoxycarbonyl)cyclopropane-1-carboxylic acid. Retrieved from [Link]

- Patel, D. J., Howden, M. E. H., & Roberts, J. D. (1963). NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY.

- Baranac-Stojanović, M., & Stojanović, M. (2013). H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. The Journal of Organic Chemistry, 78(4), 1504–1507.

-

Reich, H. J. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of cyclopropane C3H6. Retrieved from [Link]

-

CSSB. (n.d.). 1-(methoxycarbonyl)cyclopropane-1-carboxylic acid - C6H8O4. Retrieved from [Link]

-

Aribo Biotechnology. (n.d.). 113020-21-6 | 1-(Methoxycarbonyl)cyclopropane-1-carboxylic acid. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). cyclopropane low high resolution H-1 proton nmr spectrum. Retrieved from [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 176 MHz, H2O, predicted). Retrieved from [Link]

-

PubChem. (n.d.). 1,1-Cyclopropanedicarboxylic acid, 1,1-dimethyl ester. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). 13-C NMR Chemical Shift Table. Retrieved from [Link]

-

PubChem. (n.d.). 1-Methoxycyclopropane-1-carboxylic acid. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Cyclopropane-1,1-dicarboxylic acid. Retrieved from [Link]

- Baranac-Stojanović, M., & Stojanović, M. (2013). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. The Journal of Organic Chemistry, 78(4), 1504-1507.

Sources

- 1. file.leyan.com [file.leyan.com]

- 2. 113020-21-6|this compound|BLD Pharm [bldpharm.com]

- 3. This compound [cymitquimica.com]

- 4. echemi.com [echemi.com]

- 5. 1,1-Cyclopropanedicarboxylic acid monomethyl ester | 113020-21-6 [chemicalbook.com]

- 6. 1-(methoxycarbonyl)cyclopropane-1-carboxylic acid - C6H8O4 | CSSB00000062387 [chem-space.com]

- 7. scbt.com [scbt.com]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. researchgate.net [researchgate.net]

- 10. cyclopropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopropane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. organicchemistrydata.org [organicchemistrydata.org]

- 13. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. Cyclopropanecarboxylic acid(1759-53-1) 13C NMR spectrum [chemicalbook.com]

- 15. 1-METHYLCYCLOPROPANE-1-CARBOXYLIC ACID(6914-76-7) 13C NMR [m.chemicalbook.com]

- 16. 1-(Methoxycarbonyl)cyclopropane-1-carboxylic acid | C6H8O4 | CID 13861823 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety and Hazards of 1-(Methoxycarbonyl)cyclopropanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Methoxycarbonyl)cyclopropanecarboxylic acid, a key building block in organic synthesis and pharmaceutical development, requires a comprehensive understanding of its safety and hazard profile for its proper handling. This guide provides an in-depth analysis of its chemical and physical properties, toxicological data, and established safety protocols. By elucidating the causality behind experimental choices and providing self-validating systems for handling, this document aims to equip researchers with the knowledge necessary to mitigate risks and ensure a safe laboratory environment.

Chemical Identity and Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is foundational to its safe handling and use in experimental settings.

| Property | Value | Source |

| CAS Number | 113020-21-6 | [1][2][3] |

| Molecular Formula | C6H8O4 | [1][2][4][5] |

| Molecular Weight | 144.13 g/mol | [6] |

| Appearance | Solid | [2][3][5] |

| Melting Point | 47-51°C | [4] |

| Boiling Point | 245°C | [4] |

| Flash Point | 104°C | [4] |

| Solubility | No data available | |

| Vapor Pressure | 0.009 mmHg at 25°C | [4] |

This compound is a solid at room temperature with a relatively low melting point, indicating that it may melt under slightly elevated temperatures. Its high boiling point and flash point suggest a low risk of flammability under standard laboratory conditions.

Caption: Figure 1: Chemical Structure of this compound.

Toxicological Profile and Hazard Classification

The toxicological profile of this compound is primarily characterized by its acute oral toxicity and irritant properties. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a framework for understanding these hazards.

GHS Hazard Classification

Data aggregated from multiple suppliers indicates a consensus on the primary hazards, although with some variation in the severity classification.

| Hazard Class | GHS Category | Signal Word | Hazard Statement | Source |

| Acute Toxicity, Oral | Category 3 / Category 4 | Danger / Warning | H301: Toxic if swallowed / H302: Harmful if swallowed | [4][6][7] |

| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation | [6][8] |

| Serious Eye Damage/Eye Irritation | Category 2A | Warning | H319: Causes serious eye irritation | [6][8] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | Warning | H335: May cause respiratory irritation | [6][8] |

| Hazardous to the Aquatic Environment, Chronic | Category 3 | H412: Harmful to aquatic life with long lasting effects | [7] |

The presence of multiple hazard classifications underscores the necessity for stringent adherence to safety protocols. The "Danger" signal word associated with Acute Toxicity Category 3 indicates a higher level of oral toxicity that warrants significant precautions.[6][7]

Caption: Figure 2: GHS Pictograms for this compound.

Safe Handling and Storage Procedures

Adherence to rigorous safe handling and storage protocols is paramount to minimizing exposure and ensuring laboratory safety.

Engineering Controls

-

Ventilation: Work with this compound should be conducted in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is mandatory.

-

Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against accidental exposure.

-

Eye Protection: Chemical safety goggles or a face shield are required.

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: A lab coat should be worn at all times. For larger quantities or when there is a risk of significant exposure, additional protective clothing may be necessary.

-

Respiratory Protection: If working outside of a fume hood and there is a potential for inhalation, a NIOSH-approved respirator is recommended.

Storage

Proper storage is crucial to maintain the stability of the compound and prevent accidental release.

-

Conditions: Store in a tightly sealed container in a dry, cool, and well-ventilated area.[1][9]

-

Incompatibilities: Keep away from strong oxidizing agents.

Standard Operating Procedure for Safe Handling in a Laboratory Setting

This protocol provides a step-by-step guide for the safe handling of this compound during a typical laboratory workflow, such as weighing and dissolution.

Objective: To safely weigh and dissolve a specified amount of this compound for experimental use.

Materials:

-

This compound

-

Analytical balance

-

Spatula

-

Weighing paper or boat

-

Appropriate solvent

-

Glassware (beaker, volumetric flask)

-

Magnetic stirrer and stir bar

-

Personal Protective Equipment (as specified in Section 3)

Procedure:

-

Preparation:

-

Ensure the chemical fume hood is operational.

-

Don all required PPE.

-

Decontaminate the work surface.

-

Gather all necessary materials.

-

-

Weighing:

-

Place a clean weighing paper or boat on the analytical balance and tare.

-

Carefully transfer the desired amount of the solid compound onto the weighing paper using a clean spatula.

-

Record the exact weight.

-

Securely close the stock container of this compound.

-

-

Dissolution:

-

Place the appropriate glassware containing the chosen solvent on a magnetic stirrer within the fume hood.

-

Carefully add the weighed solid to the solvent.

-

Add the stir bar and begin stirring until the solid is completely dissolved.

-

-

Cleanup:

-

Dispose of the weighing paper in the appropriate chemical waste container.

-

Clean the spatula and any other contaminated equipment.

-

Wipe down the work surface in the fume hood.

-

Remove and properly dispose of gloves.

-

Wash hands thoroughly with soap and water.

-

Caption: Figure 3: Standard Operating Procedure for Safe Handling.

Accidental Release and First Aid Measures

In the event of an accidental release or exposure, immediate and appropriate action is critical.

Spill Response

-

Small Spills:

-

For solid spills, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.

-

For solutions, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

-

-

Large Spills:

-

Evacuate the area.

-

Contact your institution's environmental health and safety department.

-

First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[10]

-

Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.

-

Inhalation: Remove the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[11]

-

Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[11]

Stability and Reactivity

-

Chemical Stability: Stable under recommended storage conditions.

-

Conditions to Avoid: Avoid moisture and dust generation.

-

Incompatible Materials: Strong oxidizing agents.

-

Hazardous Decomposition Products: Thermal decomposition can lead to the release of irritating gases and vapors, such as carbon monoxide and carbon dioxide.[10]

Conclusion

This compound is a valuable research chemical that can be handled safely with the appropriate knowledge and precautions. A thorough understanding of its toxicological profile, adherence to safe handling and storage procedures, and preparedness for emergency situations are essential for all personnel working with this compound. This guide serves as a comprehensive resource to facilitate a culture of safety in the laboratory.

References

- Chemical Label. (n.d.). 1-(methoxycarbonyl)cyclopropane-1-carboxylic acid.

-

PubChem. (n.d.). 1-(Methoxycarbonyl)cyclopropane-1-carboxylic acid. Retrieved from [Link]

-

Lead Sciences. (n.d.). This compound. Retrieved from [Link]

- TCI Chemicals. (2025). Safety Data Sheet.

- Fisher Scientific. (2010). Safety Data Sheet.

- Fisher Scientific. (n.d.). Safety Data Sheet.

- Thermo Fisher Scientific. (2010). Safety Data Sheet.

- AAPPTec. (n.d.). Safety Data Sheet.

- Sigma-Aldrich. (n.d.). This compound AldrichCPR.

-

Chemspace. (n.d.). 1-(methoxycarbonyl)cyclopropane-1-carboxylic acid. Retrieved from [Link]

Sources

- 1. This compound - Lead Sciences [lead-sciences.com]

- 2. This compound [cymitquimica.com]

- 3. 1-(methoxycarbonyl)cyclopropane-1-carboxylic acid - C6H8O4 | CSSB00000062387 [chem-space.com]

- 4. echemi.com [echemi.com]

- 5. 1-(Methoxycarbonyl)cyclopropane-1-carboxylic acid [cymitquimica.com]

- 6. 1-(Methoxycarbonyl)cyclopropane-1-carboxylic acid | C6H8O4 | CID 13861823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 8. chemical-label.com [chemical-label.com]

- 9. 113020-21-6|this compound|BLD Pharm [bldpharm.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Theoretical Properties of 1-(Methoxycarbonyl)cyclopropanecarboxylic Acid

This guide provides a comprehensive analysis of the theoretical and computationally-derived properties of 1-(Methoxycarbonyl)cyclopropanecarboxylic acid. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the molecule's physicochemical characteristics, predicted spectroscopic signatures, and electronic structure. The insights presented herein are crucial for applications in virtual screening, synthetic strategy development, and the rational design of novel therapeutics leveraging the unique conformational constraints of the cyclopropane scaffold.

Introduction: The Significance of a Strained Scaffold

This compound is a bifunctional molecule featuring a geminally-disubstituted cyclopropane ring. This structural motif is of significant interest in medicinal chemistry. The inherent strain of the three-membered ring imparts a rigid, three-dimensional character that can be exploited to orient pharmacophoric elements in a well-defined spatial arrangement, often leading to enhanced binding affinity and selectivity for biological targets. Understanding the intrinsic, theoretical properties of this building block is paramount for predicting its behavior in complex biological systems and for designing efficient synthetic routes.

This guide moves beyond simple data reporting, offering a causality-driven exploration of why the molecule exhibits these properties. By grounding our discussion in the principles of computational chemistry, we provide a predictive framework that empowers researchers to leverage this versatile scaffold in their discovery programs.

Molecular and Physicochemical Properties: A Computational Overview

The foundational step in characterizing any molecule for research and development is to establish its fundamental molecular and physicochemical properties. Computational methods provide rapid and reliable predictions for these parameters, guiding experimental design and hypothesis testing.

Core Molecular Identifiers

A consistent and unambiguous identification of the molecule is essential. The following table summarizes its key computed descriptors.[1][][3][4][5]

| Descriptor | Value | Source |

| Molecular Formula | C₆H₈O₄ | PubChem[1], BOC Sciences[] |

| Molecular Weight | 144.12 g/mol | PubChem[1], PharmaCompass[5] |

| Exact Mass | 144.04225873 Da | PubChem[1], Echemi[6] |

| IUPAC Name | 1-methoxycarbonylcyclopropane-1-carboxylic acid | PubChem[1] |

| SMILES | COC(=O)C1(CC1)C(=O)O | PubChem[1] |

| InChIKey | IZYOHLOUZVEIOS-UHFFFAOYSA-N | BOC Sciences[], CymitQuimica[3] |

Predicted Physicochemical Parameters for Drug Discovery

Parameters such as acidity, lipophilicity, and polar surface area are critical determinants of a compound's pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME). The theoretical values for this compound are summarized below.

| Parameter | Predicted Value | Significance in Drug Development |

| pKa | ~4.3 | Influences ionization state, solubility, and receptor interaction.[7] |

| XLogP3 / LogP | 0.2 - 0.45 | Measures lipophilicity, affecting membrane permeability and metabolism.[1][4][6] |

| Topological Polar Surface Area (TPSA) | 63.6 Ų | Correlates with transport properties, including blood-brain barrier penetration.[1][6] |

| Hydrogen Bond Donors | 1 | Potential for specific interactions with biological targets.[1][4][6] |

| Hydrogen Bond Acceptors | 4 | Potential for specific interactions with biological targets.[1][6] |

| Rotatable Bond Count | 3 | An indicator of molecular flexibility and conformational entropy.[1][4][6] |

Causality and Insights: The Electronic Effects of the Scaffold

The predicted pKa of ~4.3 is particularly instructive.[7] This value is lower (more acidic) than that of the parent cyclopropanecarboxylic acid (pKa 4.83), which is a direct consequence of the electron-withdrawing inductive effect of the geminal methoxycarbonyl group.[7] This group helps stabilize the resulting carboxylate anion upon deprotonation. Furthermore, the cyclopropyl ring itself, with its increased s-character in the C-C bonds compared to acyclic systems, also contributes an electron-withdrawing effect, making cyclopropane carboxylic acids generally more acidic than their larger-ring or acyclic counterparts.[7] These theoretical predictions are vital for anticipating a molecule's behavior in physiological pH environments.

Caption: Workflow for predicting key physicochemical properties from a 2D structure.

Computational Analysis and Predicted Spectra

To gain deeper insight into reactivity and provide a basis for experimental characterization, we turn to more advanced computational techniques. Density Functional Theory (DFT) is a powerful tool for optimizing molecular geometry and predicting spectroscopic properties.[8][9]

Theoretical Protocol for Spectroscopic Prediction

Predicting spectroscopic data from first principles requires a robust and validated computational methodology. The following steps outline a standard protocol.

-

Conformational Search: Identify the lowest energy conformer(s) of the molecule using a molecular mechanics force field, followed by refinement.

-

Geometry Optimization: Perform a full geometry optimization of the lowest-energy conformer using a DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-311+G(2d,p)).[10]

-

Frequency Calculation: Perform a vibrational frequency calculation on the optimized geometry at the same level of theory. The absence of imaginary frequencies confirms a true energy minimum. This provides the data for the theoretical IR spectrum.[11]

-

NMR Calculation: Using the optimized geometry, perform an NMR shielding tensor calculation using the Gauge-Including Atomic Orbital (GIAO) method.[10] The resulting absolute shieldings are then referenced against a standard (e.g., TMS calculated at the same level of theory) to predict the ¹H and ¹³C NMR chemical shifts.

Predicted ¹H and ¹³C NMR Spectra

While experimental spectra are the gold standard, theoretical predictions are invaluable for assignment and for identifying unknown compounds.

-

¹H NMR: The spectrum is expected to show three distinct regions.

-

~3.7 ppm (singlet, 3H): The protons of the methoxy (-OCH₃) group.

-

~1.5-1.8 ppm (multiplet, 4H): The two sets of methylene (-CH₂-) protons on the cyclopropane ring. Due to the chiral center created by the substitution, these protons are diastereotopic and are expected to form a complex AA'BB' spin system.

-

~10-12 ppm (broad singlet, 1H): The acidic proton of the carboxylic acid group, which may be subject to exchange with solvent.

-

-

¹³C NMR: Key predicted signals include:

-

~175 ppm: Carbonyl carbon of the carboxylic acid.

-

~170 ppm: Carbonyl carbon of the methyl ester.

-

~53 ppm: Methoxy (-OCH₃) carbon.

-

~35 ppm: Quaternary carbon of the cyclopropane ring.

-

~20 ppm: Methylene (-CH₂) carbons of the cyclopropane ring.

-

Predicted Infrared (IR) Spectrum

The theoretical IR spectrum provides a fingerprint of the molecule's vibrational modes. Key predicted absorptions are critical for confirming the presence of the functional groups.

-

3300-2500 cm⁻¹ (broad): A characteristic broad absorption due to the O-H stretching of the hydrogen-bonded carboxylic acid dimer.

-

~1740 cm⁻¹ (strong): C=O stretching vibration of the methyl ester.

-

~1705 cm⁻¹ (strong): C=O stretching vibration of the carboxylic acid. The distinct frequencies for the two carbonyl groups are a key feature.

-

~1250 cm⁻¹ (strong): C-O stretching vibration, likely coupled with other modes.

Caption: Structure of this compound with key groups.

Predicted Mass Spectrometry Fragmentation

Computational tools can predict the fragmentation patterns observed in mass spectrometry, aiding in structural elucidation.[12][13] The prediction involves applying chemically reasonable fragmentation rules to the parent ion.

For this compound (MW 144.12), common fragmentation pathways under electron ionization (EI) or electrospray ionization (ESI) would likely involve the loss of stable neutral molecules or radicals.

Caption: Plausible fragmentation pathways for the molecular ion of the title compound.

Conclusion

The theoretical properties of this compound, derived from established computational methodologies, provide a powerful lens through which to understand and predict its chemical and physical behavior. The computational data on its acidity (pKa), lipophilicity (LogP), and spectroscopic signatures (NMR, IR, MS) serve as an essential foundation for its application in drug discovery and materials science. This in-depth guide demonstrates how a synergy of calculated parameters and an understanding of underlying chemical principles can accelerate research and development, enabling scientists to make more informed decisions in the design and synthesis of novel molecular entities.

References

-

PubChem. 1-(Methoxycarbonyl)cyclopropane-1-carboxylic acid. National Center for Biotechnology Information. [Link][1]

-

Mol-Instincts. 1-(methoxycarbonyl)cyclopropane-1-carboxylic acid. Chemical Synthesis Scheme Builder. [Link][4]

-

PubChem. 1-Methoxycyclopropane-1-carboxylic acid. National Center for Biotechnology Information. [Link][14]

-

ResearchGate. pKa – LogP plot for methoxy‐substituted carboxylic acids and their... [Link][16]

-

MDPI. 1-(((6-(Methoxycarbonyl)-5-oxononan-4-yl)oxy)carbonyl)cyclopropane-1-carboxylic Acid. [Link][17][18]

-

ChemRxiv. Efficient and Accurate pKa Prediction Enabled by Pre-Trained Machine-Learned Interatomic Potentials. [Link][19]

-

ACS Publications. IR Spectroscopy: From Experimental Spectra to High-Resolution Structural Analysis by Integrating Simulations and Machine Learning. [Link][20]

-

Aribo Biotechnology. 113020-21-6 | 1-(Methoxycarbonyl)cyclopropane-1-carboxylic acid. [Link]

-

CORE. ANI neural network potentials for small molecule pKa prediction. [Link][21]

-

PubChem. 1-(Ethoxycarbonyl)cyclopropanecarboxylic acid. National Center for Biotechnology Information. [Link][22]

-

ACD/Labs. Mass Spec Fragment Prediction Software | MS Fragmenter. [Link][12]

-

ResearchGate. Simulated IR absorption spectra of the small cyclic carbonyl compounds HX(X=F,Cl) complexes. [Link][11]

-

The Royal Society of Chemistry. Supplementary Information. [Link][23]

-

ChemRxiv. connecting molecular structures with diverse mass spectrometry fragmentation behaviours. [Link][24]

-

YouTube. Predict and Identify MS Fragments with Software (Webinar and Demo). [Link][13]

-

bioRxiv. IR spectroscopy: from experimental spectra to high-resolution structural analysis by integrating simulations and machine learning. [Link][26]

-

SciSpace. DFT calculations as a ligand toolbox for the synthesis of active initiators for ROP of cyclic esters. [Link][27]

-

MDPI. Density Functional Theory Calculations: A Useful Tool to Investigate Mechanisms of 1,3-Dipolar Cycloaddition Reactions. [Link][8]

-

GitHub. Code and examples to compute IR spectra from normal mode analysis. [Link][28]

-

Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link][29]

-

Open Access Journals. An Over View of Computational Chemistry. [Link][9]

-

eScholarship.org. How Well Can We Predict Mass Spectra from Structures? Benchmarking Competitive Fragmentation Modeling for Metabolite Identification. [Link][30]

-

PMC - NIH. Physicochemical Prediction of Metabolite Fragmentation in Tandem Mass Spectrometry. [Link][31]

-

ResearchGate. IRMPD spectra of several deprotonated dicarboxylic acids... [Link][32]

-

MDPI. Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. [Link][10]

-

ChemRxiv. Spectroscopic characterization, docking studies and reactive properties by DFT calculations of halogen substituted 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide with MD simulations. [Link][33]

Sources

- 1. 1-(Methoxycarbonyl)cyclopropane-1-carboxylic acid | C6H8O4 | CID 13861823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [cymitquimica.com]

- 4. chem-space.com [chem-space.com]

- 5. This compound, AldrichCPR | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 6. echemi.com [echemi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Density Functional Theory Calculations: A Useful Tool to Investigate Mechanisms of 1,3-Dipolar Cycloaddition Reactions | MDPI [mdpi.com]

- 9. openaccessjournals.com [openaccessjournals.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. acdlabs.com [acdlabs.com]

- 13. youtube.com [youtube.com]

- 14. 1-Methoxycyclopropane-1-carboxylic acid | C5H8O3 | CID 22484226 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. This compound [oakwoodchemical.com]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. chemrxiv.org [chemrxiv.org]

- 20. IR Spectroscopy: From Experimental Spectra to High-Resolution Structural Analysis by Integrating Simulations and Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 21. files.core.ac.uk [files.core.ac.uk]

- 22. 1-(Ethoxycarbonyl)cyclopropanecarboxylic acid | C7H10O4 | CID 11789472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 23. rsc.org [rsc.org]

- 24. chemrxiv.org [chemrxiv.org]

- 25. Computational Chemistry Highlights: 2016 [compchemhighlights.org]

- 26. biorxiv.org [biorxiv.org]

- 27. scispace.com [scispace.com]

- 28. GitHub - dspoel/IR-Spectra: Code and examples to compute IR spectra from normal mode analysis [github.com]

- 29. organicchemistrydata.org [organicchemistrydata.org]

- 30. escholarship.org [escholarship.org]

- 31. Physicochemical Prediction of Metabolite Fragmentation in Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 32. researchgate.net [researchgate.net]

- 33. chemrxiv.org [chemrxiv.org]

The Genesis of a Key Building Block: A Technical Guide to 1-(Methoxycarbonyl)cyclopropanecarboxylic Acid